molecular formula C11H15N3O2 B1341731 2-(2,2-Dimethyl-propionylamino)-isonicotinamide CAS No. 470463-37-7

2-(2,2-Dimethyl-propionylamino)-isonicotinamide

Cat. No.: B1341731
CAS No.: 470463-37-7
M. Wt: 221.26 g/mol
InChI Key: ZBCDVWVOQORNCR-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyl-propionylamino)-isonicotinamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a 2,2-dimethyl-propionylamino group attached to an isonicotinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethyl-propionylamino)-isonicotinamide typically involves the reaction of isonicotinic acid with 2,2-dimethyl-propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-propionylamino)-isonicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted isonicotinamides.

Scientific Research Applications

2-(2,2-Dimethyl-propionylamino)-isonicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethyl-propionylamino)-isonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dimethyl-propionylamino)-nicotinic acid
  • 6-(2,2-Dimethyl-propionylamino)-nicotinic acid
  • 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester

Uniqueness

2-(2,2-Dimethyl-propionylamino)-isonicotinamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Biological Activity

2-(2,2-Dimethyl-propionylamino)-isonicotinamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various case studies and research findings.

  • Molecular Formula : C12H16N4O
  • Molecular Weight : Approximately 232.28 g/mol
  • Structure : The compound features a unique arrangement that contributes to its biological activity, including a propionylamino group and an isonicotinamide moiety.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of various enzymes, particularly serine proteases. This inhibition can disrupt physiological processes such as coagulation and inflammation.
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against a range of bacterial strains, suggesting its potential as an antibiotic agent.
  • Neuroprotective Effects : Research suggests that the compound may influence neuroinflammatory pathways, potentially offering therapeutic benefits in neurodegenerative diseases.

Biological Activity Overview

Activity TypeDescriptionReferences
Enzyme Inhibition Inhibits serine proteases like thrombin and factor Xa, reducing thrombus formation.
Antimicrobial Demonstrates activity against Gram-positive and Gram-negative bacteria.
Neuroprotection May protect neurons from damage during ischemic conditions.
Antiparasitic Exhibits efficacy against Leishmania species with an IC50 of ~5 μM.

1. Anticoagulant Activity

A study evaluated the anticoagulant properties of this compound, revealing significant inhibition of thrombin and factor Xa with IC50 values in the low micromolar range. This suggests strong potential for use in anticoagulant therapies.

2. Antiparasitic Efficacy

In vitro experiments demonstrated the compound's effectiveness against Leishmania donovani, with a dose-dependent reduction in parasite viability observed at concentrations around 5 μM.

3. Neuropharmacological Effects

Preliminary investigations indicated that this compound may modulate neuroinflammatory responses, warranting further research into its implications for treating neurological disorders.

Properties

IUPAC Name

2-(2,2-dimethylpropanoylamino)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-11(2,3)10(16)14-8-6-7(9(12)15)4-5-13-8/h4-6H,1-3H3,(H2,12,15)(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCDVWVOQORNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=CC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590307
Record name 2-(2,2-Dimethylpropanamido)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470463-37-7
Record name 2-(2,2-Dimethylpropanamido)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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